
N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a useful research compound. Its molecular formula is C28H33ClN4O4 and its molecular weight is 525.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Transformations and Synthesis
N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide, due to its complex structure, has implications in various chemical transformations and synthetic procedures:
Transformation in Herbicides : A study highlighted the transformation of herbicides in soil, where herbicides contributed to the formation of an unexpected residue, demonstrating the chemical reactivity of similar compounds in agricultural applications (Bartha, 1969).
Synthesis of 2-Oxazolines and 2-Benoxazoles : The compound has relevance in the synthesis of 2-Oxazolines and 2-Benoxazoles, indicating its potential in pharmaceutical and agrochemical industries (Xu, Li, & Chen, 2011).
Cyclisation of Acetamidines : The compound is involved in the cyclisation of acetamidines, leading to the formation of various cyclic compounds, which are important in drug discovery and development (Partridge & Smith, 1973).
Formation of Acylamines : Research indicates the transformation of primary carboxamides into acylamines, which can be utilized in the synthesis of various biologically active compounds (Acott, Beckwith, & Hassanali, 1968).
Synthesis of Novel Antimalarials : The structural complexity of the compound offers potential in the synthesis of antimalarial drugs, showcasing its importance in medicinal chemistry (Lutz & Sanders, 1976).
Autophagy and Apoptosis in Cancer Cells : Some derivatives have been shown to induce autophagy and apoptosis-mediated cell death in human lung adenocarcinoma cells, highlighting its potential in cancer therapy (Rim et al., 2014).
Cyclization in Polyphosphoric Acid : Amidines synthesized from the compound can undergo cyclization in polyphosphoric acid, yielding dihydroquinazolines, which have applications in various chemical industries (Gataullin et al., 2001).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide involves the condensation of 2-chlorobenzylamine with ethyl 2-(2-oxo-2-(cyclohexylamino)ethyl)-4-oxo-1,2-dihydroquinazoline-3-carboxylate, followed by reduction and acylation.", "Starting Materials": [ "2-chlorobenzylamine", "ethyl 2-(2-oxo-2-(cyclohexylamino)ethyl)-4-oxo-1,2-dihydroquinazoline-3-carboxylate", "sodium borohydride", "acetic anhydride", "pentanoic acid", "triethylamine", "dichloromethane", "methanol", "water" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzylamine with ethyl 2-(2-oxo-2-(cyclohexylamino)ethyl)-4-oxo-1,2-dihydroquinazoline-3-carboxylate in the presence of triethylamine and dichloromethane to form N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide.", "Step 2: Reduction of the nitro group in N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide using sodium borohydride in methanol to form N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-hydroxyethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide.", "Step 3: Acylation of N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-hydroxyethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide using acetic anhydride and pentanoic acid in the presence of triethylamine and dichloromethane to form the final product, N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide." ] } | |
CAS番号 |
865655-75-0 |
分子式 |
C28H33ClN4O4 |
分子量 |
525.05 |
IUPAC名 |
N-[(2-chlorophenyl)methyl]-5-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide |
InChI |
InChI=1S/C28H33ClN4O4/c29-23-14-6-4-10-20(23)18-30-25(34)16-8-9-17-32-27(36)22-13-5-7-15-24(22)33(28(32)37)19-26(35)31-21-11-2-1-3-12-21/h4-7,10,13-15,21H,1-3,8-9,11-12,16-19H2,(H,30,34)(H,31,35) |
InChIキー |
JHPCVMQVSQLUIT-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CC=C4Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



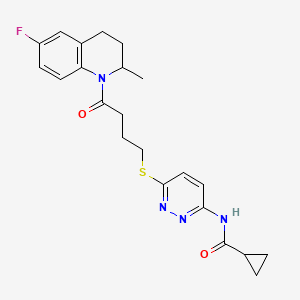
![3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2646353.png)
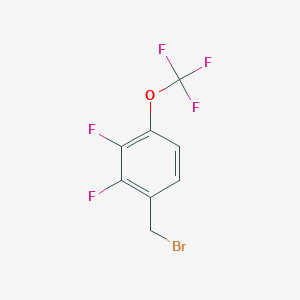
![5-((2-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2646355.png)
![6-Fluoro-4-[(4-fluorophenyl)sulfonyl]-3-[(4-methylpiperidin-1-yl)carbonyl]quinoline](/img/structure/B2646357.png)
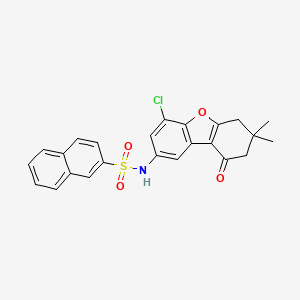
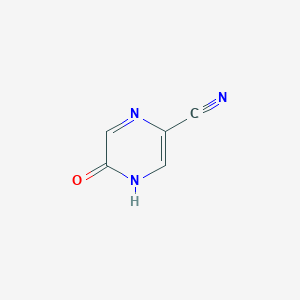
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2646363.png)
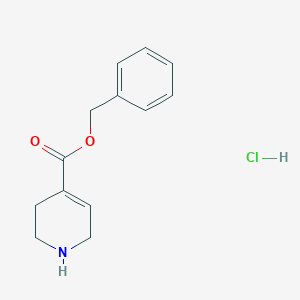
![Methyl 3-[{2-[(4-methylbenzyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2646367.png)
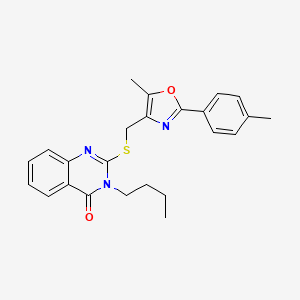
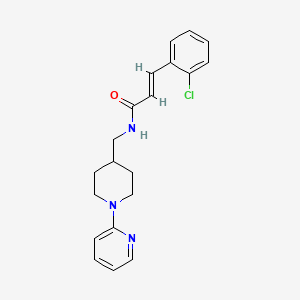
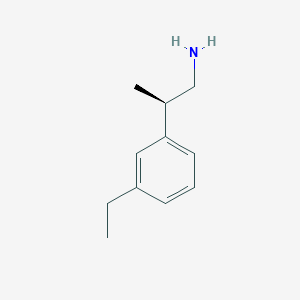
![5-((4-Ethoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2646374.png)